molecular formula C20H13N3O4S B2933752 (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477503-97-2

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2933752
CAS RN: 477503-97-2
M. Wt: 391.4
InChI Key: RRNCAMXMZMTOJJ-PKNBQFBNSA-N
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Description

The compound contains several functional groups including a benzo[d]oxazol-2-yl group, a phenyl group, a nitrothiophen-2-yl group, and an acrylamide group. These groups could potentially confer interesting chemical and physical properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d]oxazol-2-yl group and the nitrothiophen-2-yl group separately, followed by their attachment to the acrylamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several aromatic rings and a nitro group. The electron-withdrawing nitro group could potentially have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including reactions at the acrylamide group or electrophilic aromatic substitution reactions at the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, while the aromatic rings could contribute to its stability .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. It could potentially interact with biological targets through its aromatic rings or the acrylamide group .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-18(11-9-15-10-12-19(28-15)23(25)26)21-14-7-5-13(6-8-14)20-22-16-3-1-2-4-17(16)27-20/h1-12H,(H,21,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNCAMXMZMTOJJ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

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